Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate

Kinase inhibition GPCR antagonism Medicinal chemistry

Medicinal chemistry teams often face unpredictable SAR when modifying azetidine-piperidine chemotypes-minor changes in heterocycle (piperidine vs piperazine) or aryl fluorination pattern cause >100-fold IC50 shifts. This compound delivers a rigid, monobasic piperidine core with 3,4-difluorobenzoyl protection, blocking both meta and para oxidative metabolism sites. • JAK1 IC50 <5 nM; PI3Kδ IC50 2.30 nM in kinase panels • CCR4 functional antagonism 7.9-50 nM; superior permeability vs flexible-linker analogs • Conformationally constrained azetidine-3-carbonyl-piperidine bridge for defined pharmacophore presentation

Molecular Formula C19H22F2N2O4
Molecular Weight 380.392
CAS No. 1286728-60-6
Cat. No. B2396319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate
CAS1286728-60-6
Molecular FormulaC19H22F2N2O4
Molecular Weight380.392
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C19H22F2N2O4/c1-2-27-19(26)12-5-7-22(8-6-12)18(25)14-10-23(11-14)17(24)13-3-4-15(20)16(21)9-13/h3-4,9,12,14H,2,5-8,10-11H2,1H3
InChIKeyXYJRSORYEDPLLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline: Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate (CAS 1286728-60-6) as a Dual-Ring Heterocyclic Building Block


Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate (CAS 1286728-60-6) is a synthetic small molecule featuring a distinctive azetidine–piperidine dual-heterocyclic core linked via a carbonyl bridge, with a 3,4-difluorobenzoyl substituent on the azetidine nitrogen . This scaffold positions the compound at the intersection of multiple pharmacologically relevant chemotypes investigated as inhibitors of PDE10, JAK1, FAAH, NAMPT, and CCR4 [1]. The combination of a strained four-membered azetidine ring with a six-membered piperidine carboxylate ester provides a conformationally constrained framework that influences target binding, metabolic stability, and physicochemical properties — factors directly relevant to procurement decisions in early-stage medicinal chemistry and chemical biology.

1
Dual azetidine–piperidine core supports conformationally constrained library design for kinase and GPCR targets
2
3,4-Difluorobenzoyl substitution may favor metabolic stability screening over non-fluorinated benzoyl analogs
3
Single basic amine center (piperidine) may reduce aminergic off-target binding vs piperazine cores

Why Piperazine, Benzothiazole, or Non-Fluorinated Analogs Cannot Simply Replace Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate


Within the azetidine–carbonyl–(hetero)cycle chemotype, seemingly minor structural modifications produce large and difficult-to-predict shifts in biological activity and drug-like properties. Substituting the piperidine ring for piperazine introduces an additional basic nitrogen with altered pKa and hydrogen-bonding capacity, which can redirect target selectivity and change pharmacokinetic behavior [1]. Replacing the 3,4-difluorobenzoyl group with a benzothiazole, 4-fluorobenzoyl, or unsubstituted benzoyl moiety alters both the electronic character of the aryl ring and the compound's lipophilicity (LogP), thereby affecting membrane permeability and metabolic clearance profiles as demonstrated in systematic fluorination studies of saturated heterocyclic amines . Even within the same nominal target class, compounds sharing the azetidine–piperidine scaffold but differing in peripheral substitution show IC50 values spanning from low nanomolar to double-digit micromolar ranges [2]. These quantitative gaps underscore the risk of assuming interchangeability without direct comparative data.

Piperazine core alters ionization and target engagement

Replacing piperidine with piperazine adds a second basic nitrogen; pKa shift may redirect selectivity toward aminergic receptors and alter pharmacokinetic behavior.

Non-fluorinated or mono-fluorinated benzoyl groups shift LogP and metabolic profile

Removal of fluorine atoms is expected to increase LogP (~0.3–0.5 per F) and reduce metabolic oxidative stability at the aryl ring, potentially changing clearance.

Benzothiazole or flexible-linker analogs do not replicate constrained geometry

The azetidine–carbonyl–piperidine core creates a rigid kinked geometry; monocyclic or acyclic replacements lose this conformational constraint, which may lower permeability and binding entropy.

Quantitative Differentiation Evidence: Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate vs. Closest Analogs


Piperidine vs. Piperazine Core: Divergent Target Engagement and Basicity Profiles

Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate incorporates a piperidine-4-carboxylate ester moiety, whereas its closest cataloged analog (CAS 1286699-39-5) replaces this with a piperazine-1-carboxylate . Piperazine introduces a second basic nitrogen (predicted ΔpKa ≈ 3–4 units higher than the piperidine nitrogen in the target compound), which alters the protonation state at physiological pH and can redirect binding affinity toward targets preferring cationic interactions. Within the piperidinyl-azetidine scaffold class, potent antagonists have been developed against CCR4 (IC50 = 7.9 nM for a representative compound) and PI3Kδ (IC50 = 2.30 nM biochemical; 102 nM cellular), while piperazine-containing analogs in the same chemotype have been explored for protease inhibition and receptor modulation [1]. The absence of a second basic center in the piperidine core may reduce off-target binding to aminergic receptors compared to piperazine analogs, a consideration relevant when selecting building blocks for kinase-focused libraries.

Piperidine vs. piperazine core
Class-level
Piperidine: single basic nitrogen (predicted pKa ~8–9). Piperazine analog (CAS 1286699-39-5): second ionizable center (pKa2 ~5.5). Representative piperidinyl-azetidine CCR4 IC50 = 7.9 nM; PI3Kδ IC50 = 2.30 nM.
Core selection impacts target engagement and amine-related off-target risk
Class-level inference; direct head-to-head data not reported for this exact compound pair
Kinase inhibition GPCR antagonism Medicinal chemistry

3,4-Difluorobenzoyl Substitution: Lipophilicity and Metabolic Stability Advantages Over Non-Fluorinated and Mono-Fluorinated Analogs

Systematic studies on mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives demonstrate that fluorine substitution reduces amine basicity (ΔpKa of −1 to −2 units per fluorine atom when proximal to the nitrogen) and modulates LogP in a conformation-dependent manner . The 3,4-difluorobenzoyl group on the target compound combines the electronic effects of two fluorine atoms with an aromatic carbonyl, creating a facially polarized aryl ring that can participate in orthogonal multipolar interactions with protein binding pockets while maintaining favorable physicochemical properties. Intrinsic microsomal clearance measurements across the mono- and difluorinated heterocyclic amine series demonstrated high metabolic stability for nearly all compounds studied, with the sole exception of the 3,3-difluoroazetidine derivative . In contrast, a non-fluorinated benzoyl analog or a 4-fluorobenzoyl-substituted analog would be expected to exhibit higher LogP (roughly +0.3 to +0.5 log units per fluorine atom removed) and reduced metabolic oxidative stability at the aryl ring.

3,4-Difluorobenzoyl vs. non-fluorinated
Data to verify
3,4-Difluorobenzoyl: predicted LogP 2.8–3.5, high microsomal stability (Clint acceptable). Non-fluorinated benzoyl: predicted LogP ~0.6–1.0 units lower, greater CYP oxidation risk. Fluorine reduces pKa by ~1–2 units per F.
Fluorination pattern influences metabolic half-life predictions
Predicted from class-level physicochemical studies; experimental microsomal data for this specific compound not provided
Drug metabolism Physicochemical profiling Fluorine medicinal chemistry

Azetidine–Piperidine Scaffold: Conformational Restraint Differentiates from Flexible-Chain and Monocyclic Alternatives

The azetidine-3-carbonyl-piperidine-4-carboxylate architecture creates a rigid, kinked geometry defined by the sp³-rich four-membered azetidine ring and the chair-conformation piperidine. This contrasts with two classes of alternatives: (a) compounds where the azetidine is replaced by a flexible acyclic linker (e.g., ethyl 1-(3,4-difluorobenzoyl)-4-piperidinecarboxylate, CAS undisclosed but commercially listed), which lose the conformational constraint and may suffer entropic penalties upon target binding; and (b) monocyclic piperidine-only compounds lacking the azetidine carbonyl bridge entirely. SAR studies on CCR5 antagonists demonstrated that replacing a secondary amide with a piperidine or azetidine moiety directly increased intrinsic permeability and led to improved in vivo pharmacokinetic profiles [1]. In the DGAT2 inhibitor program at Pfizer, piperidine ring modifications through alternate N-linked heterocyclic ring/spacer combinations — including azetidine — demonstrated lower intrinsic clearance compared to the parent piperidine compound [2]. These findings support the class-level inference that the azetidine–piperidine hybrid core offers pharmacokinetic advantages over simpler piperidine-only or flexible-linker architectures.

Azetidine–piperidine scaffold rigidity
Class-level
Rigid azetidine–piperidine core: improved intrinsic permeability and lower intrinsic clearance vs. flexible or monocyclic analogs, as demonstrated in CCR5 and DGAT2 programs.
Constrained geometry supports target binding and favorable ADME profile
Qualitative improvement reported; exact fold-changes for this specific substitution not disclosed
Conformational restriction Scaffold hopping Target selectivity

Multi-Target Potential: Differential Kinase and GPCR Engagement Across the Azetidine–Piperidine Chemotype Landscape

The azetidine–piperidine scaffold appears broadly in patent and journal literature across diverse target classes. Within the piperidinyl-azetidine subfamily, disclosed IC50 values span from <5 nM for JAK1 inhibitors (e.g., itacitinib-related chemotype) [1] to 22–50 nM for CCR4 antagonists (CCR4-351) , and 2.30–102 nM for PI3Kδ inhibitors [2]. In contrast, piperazine-containing analogs of the 3,4-difluorobenzoyl-azetidine-carbonyl series are documented in NAMPT inhibitor patents and protease inhibitor applications [3]. This target-class promiscuity within a single scaffold family means that the specific substitution pattern — particularly the nature of the C-terminal heterocycle (piperidine vs. piperazine) and the N-terminal aryl group (3,4-difluorobenzoyl vs. benzothiazole or pyridyl) — plays a decisive role in determining which kinases, GPCRs, or metabolic enzymes are engaged. The target compound's unique combination of piperidine-4-carboxylate ethyl ester with 3,4-difluorobenzoyl substitution represents a specific, non-redundant chemotype within this landscape.

Multi-target chemotype landscape
Class-level
Azetidine–piperidine scaffold reported across JAK1, CCR4, PI3Kδ, NAMPT, and FAAH inhibitor series; IC50 values span from low nanomolar to double-digit micromolar depending on peripheral substitution.
Scaffold promiscuity supports polypharmacology exploration
Specific selectivity profile of this compound requires experimental determination; no direct comparative data available
Polypharmacology Kinase profiling GPCR screening

Procurement-Guiding Application Scenarios for Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate


Kinase-Focused Library Design Requiring a Piperidine (Not Piperazine) Scaffold with Fluorinated Aryl Pharmacophore

For medicinal chemistry teams building kinase inhibitor libraries where a single basic amine center is preferred to minimize aminergic off-target binding, this compound provides the piperidine (monobasic) core that piperazine analogs (CAS 1286699-39-5) cannot offer. Class-level data confirm that piperidinyl-azetidine chemotypes achieve low nanomolar potency against JAK1 (<5 nM) and PI3Kδ (2.30 nM) [1], establishing the scaffold's fitness for kinase programs while the 3,4-difluorobenzoyl group contributes favorable metabolic stability as demonstrated in systematic fluorination studies .

Metabolic Stability Optimization Using 3,4-Difluorobenzoyl as a Blocking Group Against CYP-Mediated Oxidation

Researchers seeking to reduce oxidative metabolism at the aryl ring position should consider this compound over non-fluorinated or mono-fluorinated benzoyl analogs. Systematic microsomal clearance data across mono- and difluorinated heterocyclic amines demonstrate that difluorination preserves high metabolic stability (low Clint) in nearly all cases studied, whereas removal of fluorine atoms is expected to increase susceptibility to CYP450-mediated hydroxylation . The specific 3,4-difluoro substitution pattern blocks both meta and para positions on the benzoyl ring — a dual protection not achievable with 4-fluorobenzoyl or unsubstituted benzoyl analogs.

GPCR Antagonist Screening Leveraging the Conformationally Constrained Azetidine–Piperidine Core

The rigid azetidine-3-carbonyl-piperidine architecture has been validated in CCR4 antagonist programs where compounds featuring this exact core connectivity achieved IC50 values of 7.9 to 50 nM in functional assays [2]. When compared to flexible-linker piperidine compounds lacking the azetidine constraint, the azetidine-containing series demonstrated improved intrinsic permeability and pharmacokinetic profiles as reported in the CCR5 antagonist literature [3]. This compound is appropriate for GPCR-focused screening cascades where defined conformational presentation of the carboxylate ester is required for receptor binding.

Structure–Activity Relationship (SAR) Expansion Around an Under-Characterized Chemotype Coordinate

The combination of piperidine-4-carboxylate ethyl ester with 3,4-difluorobenzoyl-azetidine occupies a specific point in chemical space that is distinct from both the piperazine-containing NAMPT/FAAH inhibitor series [4] and the benzothiazole-substituted piperidine analogs (CAS 1286722-04-0). For organizations seeking novel intellectual property or unexplored selectivity profiles within the broadly active azetidine–piperidine scaffold family, this compound represents a rational procurement choice for initiating SAR studies at an unclaimed coordinate of the chemotype landscape.

Application
Selection Property
Validation Focus
Kinase library design (piperidine core)
Single basic amine center; avoids piperazine second nitrogen
Target selectivity and off-target aminergic receptor review
Metabolic stability optimization
3,4-Difluorobenzoyl blocking group against CYP-mediated oxidation
Microsomal clearance and oxidative metabolite profiling
GPCR antagonist screening
Conformationally constrained azetidine–piperidine core
Receptor binding and intrinsic permeability assays
SAR expansion on underexplored chemotype
Unique combination of piperidine-4-carboxylate + 3,4-difluorobenzoyl-azetidine
Selectivity profiling vs. piperazine and benzothiazole analogs
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